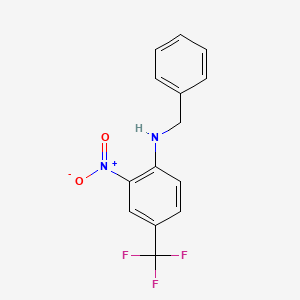

N-benzyl-2-nitro-4-(trifluoromethyl)aniline

Description

N-Benzyl-2-nitro-4-(trifluoromethyl)aniline (molecular formula: C₁₄H₁₁F₃N₂O₂; molecular weight: 296.24 g/mol) is a nitroaniline derivative featuring a benzyl group at the nitrogen atom, a nitro group at the 2-position, and a trifluoromethyl group at the 4-position of the aromatic ring . This compound is structurally tailored for applications in pharmaceuticals, agrochemicals, and materials science due to the electron-withdrawing trifluoromethyl and nitro groups, which enhance stability and modulate reactivity.

Properties

IUPAC Name |

N-benzyl-2-nitro-4-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3N2O2/c15-14(16,17)11-6-7-12(13(8-11)19(20)21)18-9-10-4-2-1-3-5-10/h1-8,18H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQPJPVPYSJSUNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30383878 | |

| Record name | N-benzyl-2-nitro-4-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68502-41-0 | |

| Record name | N-benzyl-2-nitro-4-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chlorobenzotrifluoride Amination

The foundational precursor, 2-nitro-4-trifluoromethylaniline, is prepared via ammonolysis of 4-chloro-3-nitrobenzotrifluoride.

- Reactants : 4-Chloro-3-nitrobenzotrifluoride (644 g, 2.85 mol), aqueous ammonia (11.8 mol).

- Apparatus : Stainless steel autoclave (pressure-resistant).

- Temperature : 115°C for 6 hours.

- Pressure : 11 bar.

- Workup : Filtration, washing with water (2 × 300 mL), drying.

Outcomes :

- Yield : 99% (581 g).

- Purity : >98% (HPLC).

- Melting Point : 106–107°C.

Alternative Route: Nitration of 4-Trifluoromethylaniline

A less favorable method involves nitrating 4-trifluoromethylaniline, though this route is hampered by handling difficulties and side reactions.

N-Benzylation of 2-Nitro-4-Trifluoromethylaniline

Alkylation with Benzyl Halides

The benzyl group is introduced via nucleophilic substitution using benzyl bromide or chloride.

- Deprotonation : 2-Nitro-4-trifluoromethylaniline (1.0 eq) is treated with K₂CO₃ (2.5 eq) in DMF.

- Alkylation : Benzyl bromide (1.2 eq) is added dropwise at 0°C.

- Reaction : Stirred at 80°C for 12 hours.

- Workup : Quenched with H₂O, extracted with EtOAc, purified via column chromatography.

Optimized Parameters :

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Solvent | DMF | Maximizes solubility |

| Base | K₂CO₃ | Prevents hydrolysis |

| Temperature | 80°C | Balances rate vs. decomposition |

| Benzyl Halide | Bromide > Chloride | Higher reactivity |

Outcomes :

- Yield : 85–92%.

- Purity : >95% (NMR).

Phase-Transfer Catalysis

Industrial protocols employ tetrabutylammonium bromide (TBAB) to enhance interfacial reactivity.

Example :

- Catalyst : TBAB (10 mol%).

- Solvent : Toluene/H₂O biphasic system.

- Yield Increase : +12% vs. non-catalyzed reactions.

Industrial-Scale Production

Continuous Flow Reactor Systems

Large-scale synthesis utilizes automated flow reactors to improve consistency and safety.

Key Features :

- Residence Time : 30 minutes.

- Pressure : 10–12 bar.

- Throughput : 50 kg/day.

Advantages :

- Reduced exposure to toxic intermediates.

- Consistent temperature/pressure control.

Recycling of Mother Liquors

Post-reaction filtrates containing residual ammonia are reused, reducing waste and costs.

Case Study :

- Batch Recycling : 5 consecutive cycles showed <2% yield drop.

- Cost Savings : 18% reduction in raw material use.

Side Reactions and Mitigation

Over-Alkylation

Excess benzyl halide leads to diarylation.

Prevention :

- Strict stoichiometric control (1.2 eq benzyl halide).

- Low-temperature addition (0–5°C).

Hydrolysis of Nitro Group

Prolonged heating in aqueous media risks nitro reduction.

Mitigation :

- Use anhydrous solvents (DMF, acetonitrile).

- Limit reaction time to <15 hours.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost (Relative) |

|---|---|---|---|---|

| Alkylation (Batch) | 85–92 | 95 | Moderate | $$ |

| Phase-Transfer | 90–94 | 97 | High | $$$ |

| Continuous Flow | 93–96 | 98 | Very High | $$$$ |

Trade-offs :

- Batch methods suit small-scale R&D.

- Flow systems excel in ton-scale production despite higher upfront costs.

Emerging Methodologies

Palladium-Catalyzed C–H Benzylation

Preliminary studies suggest direct benzylation via Pd/norbornene catalysis, avoiding pre-functionalized intermediates.

Conditions :

- Catalyst : Pd(OAc)₂ (5 mol%).

- Ligand : S,O-Bidentate ligand (10 mol%).

- Benzyl Source : Benzyl boronic ester.

Challenges :

- Competing meta-selectivity in poly-substituted arenes.

- Limited functional group tolerance.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-nitro-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.

Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

Substitution: Sodium methoxide in methanol or other strong nucleophiles.

Oxidation: Potassium permanganate in an alkaline medium.

Major Products

Reduction: N-benzyl-2-amino-4-(trifluoromethyl)aniline.

Substitution: Various substituted anilines depending on the nucleophile used.

Oxidation: N-benzyl-2-nitro-4-(trifluoromethyl)benzoic acid.

Scientific Research Applications

N-benzyl-2-nitro-4-(trifluoromethyl)aniline has applications in scientific research, specifically as a building block in the synthesis of more complex compounds. Additionally, N-benzyl aniline derivatives have demonstrated potential as antibacterial agents .

N-Benzyl Aniline Derivative as an Antibacterial Agent

- N-benzyl aniline derivatives can be used as antibacterial agents or in pharmaceutical compositions, particularly for treating diseases related to methicillin-resistant Staphylococcus aureus (MRSA) .

- These derivatives exhibit good inhibitory activity against gram-positive bacteria and demonstrate selectivity in inhibiting methicillin-resistant Staphylococcus aureus .

- Certain N-benzyl aniline derivatives show better inhibitory activity against methicillin-resistant Staphylococcus aureus, with MIC values of 6.25 or 12.5 μM. Methicillin-resistant Staphylococcus aureus (MRSA) is sensitive to most of the benzanilide derivatives and show similar degrees in MIC measurements to standard staphylococcus aureus strains .

- N-benzyl aniline derivatives have relatively low antibacterial activity on gram-negative bacteria and fungi; most of the Minimum Inhibitory Concentration (MIC) values are more than or equal to 200 μM .

Mechanism of Action

The mechanism of action of N-benzyl-2-nitro-4-(trifluoromethyl)aniline depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro and trifluoromethyl groups can enhance the compound’s ability to penetrate cell membranes and bind to target proteins, thereby modulating their activity .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Physical Properties :

- The N-ethyl analog exhibits a lower melting point (64–65°C) compared to simpler benzyl-substituted nitroanilines (e.g., N-benzyl-4-nitroaniline melts at 135–137°C) . This suggests that bulkier N-substituents (e.g., benzyl) increase crystallinity and thermal stability.

- The trifluoromethyl group enhances lipophilicity and metabolic stability, making these compounds valuable in drug design .

Synthetic Flexibility :

- N-Alkylation (e.g., methyl, ethyl, benzyl) is achieved via nucleophilic substitution or alkylation reactions, often using phase-transfer catalysts (e.g., TEBABr) to improve yields .

- Benzyloxy derivatives require distinct strategies, such as nucleophilic aromatic substitution with benzyl alcohol under basic conditions .

Biological and Industrial Relevance :

- Nitro groups facilitate hydrogen bonding and electron-deficient aromatic systems, useful in dyes and coordination chemistry .

- N-Methyl and N-ethyl analogs are intermediates in agrochemicals, while N-benzyl derivatives are explored for antimicrobial and antitumor activities due to enhanced bioavailability .

Biological Activity

N-benzyl-2-nitro-4-(trifluoromethyl)aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes the available data on its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of approximately 296.24 g/mol. The compound features a benzene ring substituted at the 2-position with a nitro group and at the 4-position with a trifluoromethyl group, contributing to its unique chemical properties and biological interactions.

The biological activity of this compound is largely attributed to its structural components. The nitro and trifluoromethyl groups enhance the compound's ability to penetrate cell membranes and interact with various biological targets, including enzymes and receptors. This interaction can lead to the modulation of specific cellular pathways, which is crucial for its antimicrobial and anticancer effects.

Potential Mechanisms Include:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular processes, thereby affecting cell survival and proliferation.

- Receptor Modulation: It may interact with cellular receptors, influencing signal transduction pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infectious diseases.

Anticancer Activity

The compound has been explored as a lead candidate for anticancer drug development. Preliminary studies suggest that it may exhibit cytotoxic effects against several cancer cell lines. For instance, structural analogs have shown promising results in inhibiting tumor growth through various mechanisms, including apoptosis induction.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition against Gram-positive bacteria with MIC values comparable to standard antibiotics. |

| Study 2 | Anticancer Activity | Showed cytotoxic effects on breast cancer cell lines with IC50 values indicating potency in inducing apoptosis. |

| Study 3 | Mechanism Exploration | Identified enzyme targets that are inhibited by the compound, leading to disrupted metabolic pathways in cancer cells. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.